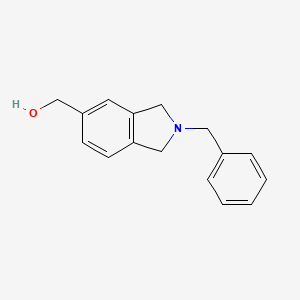

(2-Benzylisoindolin-5-yl)methanol

Vue d'ensemble

Description

“(2-Benzylisoindolin-5-yl)methanol” is an organic compound with the molecular formula C16H17NO . It contains a total of 37 bonds, including 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The molecule contains a total of 35 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It has 20 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Applications De Recherche Scientifique

1. Lipid Dynamics in Biological and Synthetic Membranes

Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. This is particularly relevant in the study of transmembrane proteins/peptides. Methanol can influence the structure-function relationship associated with bilayer composition, which is crucial in biomembrane and proteolipid studies (Nguyen et al., 2019).

2. Synthesis of Selective COX-2 Inhibitors

(2-Benzylisoindolin-5-yl)methanol has been synthesized as a selective COX-2 inhibitor, offering potential in reducing gastrointestinal adverse effects commonly associated with traditional NSAIDs (Tabatabai et al., 2012).

3. Catalytic Asymmetric Reactions

Chiral Pt(II)/Pd(II) pincer complexes involving similar compounds have been synthesized and applied in catalytic asymmetric reactions, such as aldol and silylcyanation reactions. This showcases the compound's role in facilitating stereochemically controlled organic transformations (Yoon et al., 2006).

4. Metal Complex Catalysts

Metal complexes with benzimidazolyl derivatives (structurally related to (2-Benzylisoindolin-5-yl)methanol) have shown efficacy in ethylene oligomerization, indicating potential applications in polymer synthesis and catalysis (Zhang et al., 2008).

5. Synthesis of Cytotoxic Compounds

Isoxazole derivatives synthesized from compounds related to (2-Benzylisoindolin-5-yl)methanol have demonstrated cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research (Rao et al., 2014).

6. Photochemistry Studies

Studies on the photolysis of certain compounds in methanol have provided insights into the behavior of (2-Benzylisoindolin-5-yl)methanol under specific conditions, which can be useful in understanding its photoreactive properties (Clark & Watkins, 1984).

Safety And Hazards

Propriétés

IUPAC Name |

(2-benzyl-1,3-dihydroisoindol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYMOHXXGCNJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600396 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylisoindolin-5-yl)methanol | |

CAS RN |

127169-16-8 | |

| Record name | (2-Benzyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)